1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 22776-09-6
VCID: VC2180931
InChI: InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3
SMILES: CC(=O)C1=CC2=C(C=C1)OCCCO2
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

CAS No.: 22776-09-6

Cat. No.: VC2180931

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one - 22776-09-6

Specification

CAS No. 22776-09-6
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Standard InChI InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3
Standard InChI Key VGRSZNPWUZDPCH-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1)OCCCO2
Canonical SMILES CC(=O)C1=CC2=C(C=C1)OCCCO2

Introduction

Chemical Properties and Structure

Chemical Identification

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 22776-09-6, which serves as its primary identification in chemical databases and regulatory documentation. Its molecular formula is C11H12O3, indicating a composition of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.

For database searches and chemical informatics purposes, the compound can be identified using its Standard InChIKey: VGRSZNPWUZDPCH-UHFFFAOYSA-N. This identifier provides a unique, non-proprietary identifier that facilitates precise identification across chemical databases.

The compound is also indexed in the PubChem database under the identifier 2775272, enabling access to additional structural and chemical property information.

Table 1: Chemical Identification and Properties of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

PropertyValue
CAS Number22776-09-6
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
IUPAC Name1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Standard InChIInChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3
Standard InChIKeyVGRSZNPWUZDPCH-UHFFFAOYSA-N
SMILESCC(=O)C1=CC2=C(C=C1)OCCCO2
PubChem Compound ID2775272

Structural Characteristics

The structure of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can be represented using several notation systems, including the Simplified Molecular-Input Line-Entry System (SMILES) notation: CC(=O)C1=CC2=C(C=C1)OCCCO2.

Structurally, the compound features:

  • A benzene ring substituted at position 7 with an acetyl (ethanone) group

  • The benzene ring is fused to a seven-membered heterocyclic ring containing two oxygen atoms (the dioxepine structure)

  • The dioxepine portion is partially saturated (dihydro), indicating the presence of a CH2-CH2-CH2 segment in the seven-membered ring

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is primarily determined by the presence of the acetyl group (ethanone) attached to the benzene ring. This ketone functional group is expected to exhibit typical carbonyl reactivity, including nucleophilic addition reactions at the carbonyl carbon, keto-enol tautomerization under appropriate conditions, and alpha-carbon reactivity through enolate formation.

The ether linkages in the dioxepine ring are generally less reactive under most conditions but could potentially undergo cleavage under strongly acidic conditions or in the presence of specific nucleophiles. The aromatic ring can participate in electrophilic aromatic substitution reactions, though the existing acetyl substituent would influence the regioselectivity of such reactions through its electron-withdrawing properties.

Reaction TypeExpected ProductsPotential ConditionsApplications
α-Bromination2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-oneBr₂, acidic or neutral conditionsSynthesis of reactive intermediates
Reduction1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanolNaBH₄, LiAlH₄, or catalytic hydrogenationAlcohol synthesis
Wittig ReactionAlkene derivativesPhosphorus ylidesCarbon-carbon bond formation
Aldol Condensationβ-hydroxy ketones or α,β-unsaturated ketonesBase-catalyzed conditionsCarbon chain extension
Nucleophilic AdditionCyanohydrins, imines, hydrazonesHCN, amines, hydrazinesFunctional group interconversion

These predicted reactivities require experimental verification but provide a theoretical framework for understanding the compound's chemical behavior and potential synthetic applications.

Related Compounds

Structural Analogs

Several structural analogs of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one have been documented in the chemical literature:

Table 3: Related Compounds with Benzodioxepin Core Structure

Compound NameMolecular FormulaMolecular WeightCAS NumberKey Functional Group
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-oneC11H12O3192.21 g/mol22776-09-6Ketone
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-oneC11H11BrO3271.11 g/molNot specifiedα-Bromoketone
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-thiolC11H14O2S210.29 g/mol1038982-14-7Thiol
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amineC11H15NO2193.24 g/mol13657-17-5Amine

The structural analog 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one represents an alpha-brominated derivative, likely synthesized for use in further chemical transformations . 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-thiol is a related compound where the oxygen of the ketone is replaced with a sulfur atom, creating a thiol functional group instead of a ketone . (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine represents an analog where the carbonyl group is replaced with an amine functionality, potentially altering its reactivity and biological properties significantly .

These structural variations demonstrate the versatility of the benzodioxepine scaffold for functionalization at the 7-position, enabling the creation of diverse chemical libraries based on this core structure.

Functional Derivatives

In addition to direct structural analogs, more complex functional derivatives incorporating the benzodioxepine structure are also documented. One example is 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one, which incorporates the benzodioxepine structure into a larger molecular framework that includes piperazine and indole moieties.

This complex derivative demonstrates how the benzodioxepine scaffold can be incorporated into larger molecular architectures, potentially for applications in medicinal chemistry and pharmaceutical development. The presence of additional functional groups such as the piperazine ring and the indole moiety introduces multiple points for potential biological interactions, suggesting possible applications in areas such as neurotransmitter modulation.

The existence of these various derivatives suggests ongoing interest in the benzodioxepine scaffold for chemical research and potential pharmaceutical applications, with the acetyl derivative serving as an important building block for more complex structures.

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